Cas no 62518-66-5 (4-(4-tert-butylphenyl)butanal)
4-(4-tert-butylphenyl)butanal Chemical and Physical Properties
Names and Identifiers
-
- Benzenebutanal, 4-(1,1-dimethylethyl)-
- 4-(4-tert-butylphenyl)butanal
- AKOS013847644
- 62518-66-5
- EN300-1845513
- SCHEMBL1068676
- DTXSID70651240
-
- Inchi: 1S/C14H20O/c1-14(2,3)13-9-7-12(8-10-13)6-4-5-11-15/h7-11H,4-6H2,1-3H3
- InChI Key: DKKMZZPXYXGUQH-UHFFFAOYSA-N
- SMILES: O=CCCCC1C=CC(=CC=1)C(C)(C)C
Computed Properties
- Exact Mass: 204.1515
- Monoisotopic Mass: 204.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 182
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07
4-(4-tert-butylphenyl)butanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1845513-1g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 1g |
$557.0 | 2023-09-19 | ||
| Enamine | EN300-1845513-5g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 5g |
$1614.0 | 2023-09-19 | ||
| Enamine | EN300-1845513-10g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 10g |
$2393.0 | 2023-09-19 | ||
| Enamine | EN300-1845513-0.05g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 0.05g |
$468.0 | 2023-09-19 | ||
| Enamine | EN300-1845513-0.1g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 0.1g |
$490.0 | 2023-09-19 | ||
| Enamine | EN300-1845513-0.25g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 0.25g |
$513.0 | 2023-09-19 | ||
| Enamine | EN300-1845513-0.5g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 0.5g |
$535.0 | 2023-09-19 | ||
| Enamine | EN300-1845513-1.0g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 1g |
$1272.0 | 2023-06-03 | ||
| Enamine | EN300-1845513-2.5g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 2.5g |
$1089.0 | 2023-09-19 | ||
| Enamine | EN300-1845513-5.0g |
4-(4-tert-butylphenyl)butanal |
62518-66-5 | 5g |
$3687.0 | 2023-06-03 |
4-(4-tert-butylphenyl)butanal Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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3. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 4-(4-tert-butylphenyl)butanal
Professional Introduction to 4-(4-tert-butylphenyl)butanal (CAS No. 62518-66-5)
4-(4-tert-butylphenyl)butanal, with the chemical formula C₁₁H₁₄O and CAS number 62518-66-5, is a significant compound in the field of organic chemistry and pharmaceutical research. This aldehyde derivative features a unique structural motif that has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The presence of a 4-tert-butylphenyl group enhances its reactivity and makes it a valuable intermediate in synthetic chemistry.
The compound's molecular structure consists of a butanal chain attached to a phenyl ring substituted with a tert-butyl group. This configuration imparts specific electronic and steric properties, making it useful in various chemical transformations. In recent years, researchers have been exploring the utility of this compound in the development of novel pharmacophores. Its aldehyde functionality allows for further derivatization, enabling the synthesis of more complex molecules with tailored biological activities.
One of the most compelling aspects of 4-(4-tert-butylphenyl)butanal is its role in drug discovery. The tert-butyl group provides steric hindrance, which can influence the binding affinity of potential drug candidates to biological targets. This feature has been leveraged in the design of small-molecule inhibitors targeting various therapeutic areas, including oncology and neurodegenerative diseases. Recent studies have demonstrated its efficacy as a building block in the synthesis of kinase inhibitors, where the rigid phenyl ring and aldehyde moiety contribute to optimal interactions with protein receptors.
The compound's application extends beyond pharmaceuticals into materials science. Its aromatic structure and functional groups make it a candidate for developing advanced polymers and liquid crystals. These materials exhibit unique properties such as high thermal stability and optical activity, which are desirable in electronic devices and display technologies. Researchers have been investigating its incorporation into conductive polymers, where it acts as a dopant or cross-linking agent to enhance material performance.
In terms of synthetic methodologies, 4-(4-tert-butylphenyl)butanal serves as a versatile precursor for constructing more complex organic molecules. The aldehyde group can undergo condensation reactions with amino acids or other carbonyl compounds, leading to the formation of Schiff bases or hydrazones. These intermediates are further functionalized to produce bioactive molecules with potential therapeutic value. Additionally, the tert-butyl group facilitates selective reactions such as Friedel-Crafts alkylation, allowing for the introduction of additional substituents on the phenyl ring.
Recent advancements in computational chemistry have also highlighted the importance of 4-(4-tert-butylphenyl)butanal in virtual screening campaigns. Molecular modeling studies indicate that this compound can interact effectively with specific binding pockets on target proteins, making it a promising candidate for structure-based drug design. By leveraging high-throughput virtual screening techniques, researchers can rapidly identify derivatives with enhanced binding affinities and improved pharmacokinetic profiles.
The compound's stability under various conditions makes it an attractive choice for industrial applications as well. Its resistance to oxidation and hydrolysis ensures that it remains viable throughout multiple synthetic steps, reducing waste and improving yield. This characteristic is particularly important in large-scale manufacturing processes where efficiency and cost-effectiveness are critical factors.
Furthermore, the environmental impact of using 4-(4-tert-butylphenyl)butanal has been carefully evaluated. Studies have shown that it degrades into non-toxic byproducts under standard environmental conditions, minimizing ecological concerns associated with its use. This aligns with growing industry trends toward sustainable chemical practices, where compounds with low environmental footprints are prioritized.
The future prospects for 4-(4-tert-butylphenyl)butanal are promising, with ongoing research exploring new applications and optimizing its synthetic pathways. As our understanding of molecular interactions deepens, this compound is expected to play an increasingly significant role in both academic research and industrial development. Its unique combination of structural features and reactivity makes it a cornerstone in modern organic synthesis.
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